molecular formula C18H25N3 B12765729 N-(Adamantan-1-yl)-N'-(2-methylphenyl)guanidine CAS No. 124190-31-4

N-(Adamantan-1-yl)-N'-(2-methylphenyl)guanidine

Cat. No.: B12765729
CAS No.: 124190-31-4
M. Wt: 283.4 g/mol
InChI Key: ORZBZECEAOIBIX-UHFFFAOYSA-N
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Description

N-(Adamantan-1-yl)-N’-(2-methylphenyl)guanidine is a synthetic organic compound characterized by the presence of an adamantane group and a 2-methylphenyl group attached to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-yl)-N’-(2-methylphenyl)guanidine typically involves the reaction of adamantylamine with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(Adamantan-1-yl)-N’-(2-methylphenyl)guanidine may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-yl)-N’-(2-methylphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the adamantane or 2-methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Adamantan-1-yl)-N’-(2-methylphenyl)guanidine involves its interaction with specific molecular targets. The adamantane group may facilitate binding to hydrophobic pockets in proteins, while the guanidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Adamantan-1-yl)-N’-(phenyl)guanidine
  • N-(Adamantan-1-yl)-N’-(4-methylphenyl)guanidine
  • N-(Adamantan-1-yl)-N’-(2-chlorophenyl)guanidine

Uniqueness

N-(Adamantan-1-yl)-N’-(2-methylphenyl)guanidine is unique due to the presence of the 2-methylphenyl group, which may confer distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

124190-31-4

Molecular Formula

C18H25N3

Molecular Weight

283.4 g/mol

IUPAC Name

2-(1-adamantyl)-1-(2-methylphenyl)guanidine

InChI

InChI=1S/C18H25N3/c1-12-4-2-3-5-16(12)20-17(19)21-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H3,19,20,21)

InChI Key

ORZBZECEAOIBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=NC23CC4CC(C2)CC(C4)C3)N

Origin of Product

United States

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